N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
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Description
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H23N7O2 and its molecular weight is 345.407. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
The compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction is characterized by a mixed inhibition type , as indicated by Lineweaver–Burk’s V −1 – [S] −1 double-reciprocal plot . This means that the compound can bind to both the enzyme and the enzyme-substrate complex, reducing the rate of acetylcholine hydrolysis.
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting AChE, the compound prolongs the action of acetylcholine, leading to enhanced cholinergic transmission. This can have various downstream effects, depending on the specific neural circuits involved.
Pharmacokinetics
The compound’s ADME properties (Absorption, Distribution, Metabolism, Excretion) are predicted to be satisfactory . This suggests that the compound can be effectively absorbed into the body, distributed to the sites of action, metabolized, and excreted. These properties impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The result of the compound’s action is an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic transmission . This can have various effects at the molecular and cellular levels, depending on the specific neural circuits involved. For example, it could potentially improve cognitive function in conditions characterized by reduced cholinergic transmission.
Properties
IUPAC Name |
N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O2/c1-10-13(11(2)22(3)21-10)14(24)17-9-12-18-15(20-16(19-12)25-4)23-7-5-6-8-23/h5-9H2,1-4H3,(H,17,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYZQERQFYTHTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.